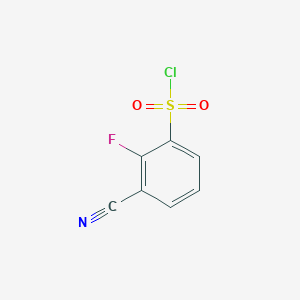

Cloruro de 3-ciano-2-fluorobenceno-1-sulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyano-2-fluorobenzene-1-sulfonyl chloride is a highly reactive and versatile compound widely used in organic synthesis. Its molecular formula is C7H3ClFNO2S, and it has a molecular weight of 219.61 g/mol. This compound is known for its reactivity

Aplicaciones Científicas De Investigación

Síntesis de Fluoruros de Sulfonilo

Los fluoruros de sulfonilo han encontrado amplias aplicaciones en la síntesis orgánica, la biología química, el descubrimiento de fármacos y la ciencia de los materiales . La fluorosulfonilación directa con radicales fluorosulfonilo ha surgido como un enfoque conciso y eficiente para la producción de fluoruros de sulfonilo .

Transformación de Sulfonatos o Ácidos Sulfónicos

Se ha desarrollado un proceso en cascada fácil para transformar directamente los sulfonatos (o ácidos sulfónicos) abundantes y económicos en los muy valiosos fluoruros de sulfonilo . Este nuevo protocolo presenta condiciones de reacción suaves utilizando reactivos fácilmente disponibles y fáciles de operar .

Preparación de Derivados de Pirrol

El cloruro de 3-fluorobenzenosulfonilo puede utilizarse en la preparación de 1-(2-bromobencil)-2-(3-fluorofenil)pirrol y 1-(2-bromobencil)-2,5-bis(3-fluorofenil)pirrol .

Aplicaciones Biológicas

Los fluoruros de sulfonilo se han identificado y utilizado en los ámbitos de la biología, los productos farmacéuticos y las moléculas funcionales por su equilibrio único de estabilidad-reactividad . Son motivos privilegiados en la interacción covalente selectiva con aminoácidos o proteínas específicas del contexto para diversas aplicaciones .

Desarrollo de Inhibidores de Proteasas

Mediante la reacción de fluoruros de sulfonilo con aminoácidos del sitio activo para inactivar estas enzimas, se podrían desarrollar los correspondientes inhibidores de proteasas de tipo fluoruro de sulfonilo .

Actividad Biológica

3-Cyano-2-fluorobenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, mechanisms of action, and potential applications.

Molecular Formula: C7H4ClFNO2S

Molecular Weight: 207.63 g/mol

CAS Number: 1261644-49-8

3-Cyano-2-fluorobenzene-1-sulfonyl chloride features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of 3-cyano-2-fluorobenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act as a kinase inhibitor , particularly targeting tropomyosin receptor kinases (TRKs). Inhibiting these kinases is crucial in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, and glioblastoma .

Pharmacokinetics

The pharmacokinetic profile of 3-cyano-2-fluorobenzene-1-sulfonyl chloride, including absorption, distribution, metabolism, and excretion (ADME), significantly influences its bioavailability and therapeutic efficacy. Factors such as chemical structure, formulation, and route of administration play critical roles in determining these pharmacokinetic properties .

Biological Activity

Research indicates that 3-cyano-2-fluorobenzene-1-sulfonyl chloride exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial and antifungal activities, indicating that 3-cyano-2-fluorobenzene-1-sulfonyl chloride may also exhibit these properties.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to or derived from sulfonyl chlorides. Here are some notable findings:

Propiedades

IUPAC Name |

3-cyano-2-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-3-1-2-5(4-10)7(6)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJOMLZWXGWXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261686-87-6 |

Source

|

| Record name | 3-cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.